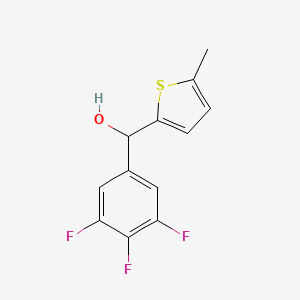

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol

Description

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol featuring a thienyl ring substituted with a methyl group at the 5-position and a 3,4,5-trifluorophenyl group attached via a methanol bridge. This compound combines electron-rich (thienyl) and electron-deficient (fluorinated phenyl) moieties, which may influence its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

(5-methylthiophen-2-yl)-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3OS/c1-6-2-3-10(17-6)12(16)7-4-8(13)11(15)9(14)5-7/h2-5,12,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSGEXYYILSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 3,4,5-trifluorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)ketone or aldehyde.

Reduction: 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The thienyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparaison Avec Des Composés Similaires

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may parallel methods in (e.g., InCl₃-catalyzed coupling), but tailored for thienyl-fluorophenyl systems.

- Applications : Fluorinated aromatics are critical in medicinal chemistry (e.g., kinase inhibitors) and optoelectronics. The trifluorophenyl group’s electron-withdrawing nature could stabilize charge-transfer states in materials .

- Data Gaps : Experimental data on solubility, melting points, and biological activity are needed to validate hypotheses derived from structural analogs.

Activité Biologique

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluorophenyl group and a hydroxymethyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol exhibits notable antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies demonstrated its effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections.

3. Anticancer Potential

Preliminary studies indicate that 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, possibly through the induction of apoptosis or cell cycle arrest.

The biological activity of 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, affecting cellular functions.

- Protein Binding : The trifluorophenyl group enhances binding affinity to target proteins, leading to altered biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth at low concentrations | |

| Antifungal | Candida albicans | Effective against fungal strains | |

| Anticancer | Various cancer cell lines | Induced apoptosis in treated cells |

Notable Research Findings

- Antimicrobial Study : A study published in 2023 reported that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria, indicating potential for development into new antimicrobial agents .

- Anticancer Research : A recent thesis highlighted the synthesis and biological evaluation of thiophene derivatives, including 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol, demonstrating significant antiproliferative effects on cancer cells .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.